2,3-Difluoro-6-(trifluoromethyl)anisole
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Overview
Description
2,3-Difluoro-6-(trifluoromethyl)anisole is a chemical compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions, a trifluoromethyl group at the 6 position, and a methoxy group attached to the benzene ring. Its molecular structure contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethyl groups are introduced using reagents such as Selectfluor and trifluoromethyl iodide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-6-(trifluoromethyl)anisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted anisole derivatives.
Scientific Research Applications
2,3-Difluoro-6-(trifluoromethyl)anisole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-(trifluoromethyl)anisole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through its ability to form stable interactions with target proteins, influencing their function and downstream signaling pathways .
Comparison with Similar Compounds
2,3-Difluoroanisole: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
2,6-Difluoroanisole: Has fluorine atoms at different positions, leading to variations in chemical behavior.
2,3,6-Trifluoroanisole: Contains an additional fluorine atom, affecting its overall reactivity and applications.
Uniqueness: 2,3-Difluoro-6-(trifluoromethyl)anisole is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
IUPAC Name |
1,2-difluoro-3-methoxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKOWCABHNJFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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